molecular formula C15H18O4S B15171279 Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate CAS No. 921594-84-5

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate

Cat. No.: B15171279
CAS No.: 921594-84-5
M. Wt: 294.4 g/mol
InChI Key: MZIAYLCRFXUJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring a phenyl group and a methylsulfanyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl propanedioate with methylsulfanyl and phenyl-containing reagents. One common method involves the alkylation of diethyl propanedioate with a phenylmethylidene reagent in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing catalysts and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the phenylmethylidene group to a phenylmethyl group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and phenylmethyl derivatives.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate involves its interaction with molecular targets through its reactive functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is unique due to the presence of both a phenyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

CAS No.

921594-84-5

Molecular Formula

C15H18O4S

Molecular Weight

294.4 g/mol

IUPAC Name

diethyl 2-[methylsulfanyl(phenyl)methylidene]propanedioate

InChI

InChI=1S/C15H18O4S/c1-4-18-14(16)12(15(17)19-5-2)13(20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

MZIAYLCRFXUJJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)SC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.